15-Epi-Danshenol-A
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Overview
Description
15-Epi-Danshenol-A: is a diterpenoid compound derived from the traditional Chinese herb Salvia miltiorrhiza Bunge. It is known for its immune-modulating activity and has shown inhibitory effects on B lymphoblast cells in a concentration-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 15-Epi-Danshenol-A involves multiple steps, including the extraction of the compound from the roots of Salvia miltiorrhiza. The detailed synthetic routes and reaction conditions are often proprietary and specific to the research or industrial entity conducting the synthesis .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale extraction and purification processes. These methods ensure the compound’s purity and consistency, which are crucial for its application in scientific research and potential therapeutic uses .
Chemical Reactions Analysis
Types of Reactions: : 15-Epi-Danshenol-A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Scientific Research Applications
15-Epi-Danshenol-A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and transformation of diterpenoids.
Biology: The compound’s immune-modulating activity makes it a valuable tool for studying immune responses and potential therapeutic interventions.
Mechanism of Action
15-Epi-Danshenol-A exerts its effects through several molecular targets and pathways:
Immune Modulation: It inhibits B lymphoblast cells in a concentration-dependent manner, suggesting its role in modulating immune responses.
Anti-Inflammatory Effects: The compound inhibits the expression of ICAM-1 in endothelial cells through the NOX4-dependent IKKβ/NF-κB pathway.
Comparison with Similar Compounds
15-Epi-Danshenol-A is unique among diterpenoids due to its specific immune-modulating and anti-inflammatory activities. Similar compounds include:
Danshenol-A: Another diterpenoid from with similar biological activities but different molecular targets.
Tanshinone IIA: Known for its cardiovascular protective effects, it shares some anti-inflammatory properties with this compound but has a distinct mechanism of action.
Cryptotanshinone: Exhibits anti-cancer properties and is structurally related to this compound but targets different cellular pathways.
This compound stands out due to its specific inhibition of ICAM-1 expression and its potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKPUPMMFGHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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